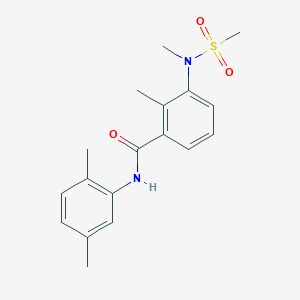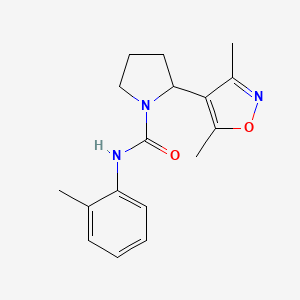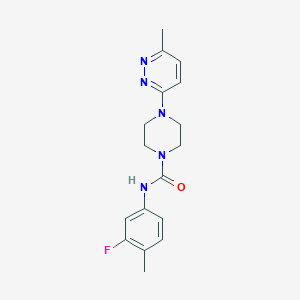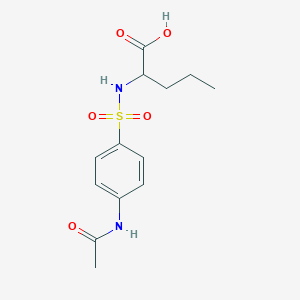![molecular formula C18H25N5O3S B4457113 N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B4457113.png)
N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine
概要
説明
N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Methoxybenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Coupling of Intermediates: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting central nervous system disorders.
Pharmacology: It is used in receptor binding studies to understand its interaction with various neurotransmitter receptors.
Biology: It is employed in cell-based assays to study its effects on cellular pathways and functions.
Industry: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism of action of N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate receptor activity by binding to the orthosteric or allosteric sites, thereby influencing signal transduction pathways. This modulation can result in altered neurotransmitter release, receptor activation, or inhibition, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
N-Phenylpiperazine Derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in their pharmacological profiles.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents can exhibit different biological activities.
Uniqueness
N-Ethyl-4-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonyl group and pyrimidine ring contribute to its specificity and potency in interacting with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-ethyl-4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-19-18-20-14(2)13-17(21-18)22-9-11-23(12-10-22)27(24,25)16-7-5-15(26-3)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYTYGZFHAUONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-METHYLPHENYL)-N'-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA](/img/structure/B4457031.png)



![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4457066.png)

![2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B4457091.png)


![5-Ethyl-4-{1-[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole](/img/structure/B4457118.png)
![N-{4-[2-(4-ethyl-1-piperazinyl)ethoxy]benzyl}-4-morpholinamine](/img/structure/B4457125.png)
![2,6-diethyl-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4457130.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B4457133.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4457143.png)
